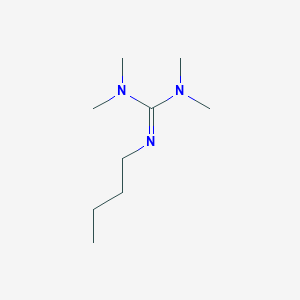

2-Butyl-1,1,3,3-tetramethylguanidine

Descripción general

Descripción

2-Butyl-1,1,3,3-tetramethylguanidine is an organic base, also known as Barton’s base. It is named after Nobel Prize-winning British chemist Derek Barton. This compound is characterized by its steric hindrance due to the presence of five alkyl groups: four methyl groups and one butyl group . It is commonly used in organic synthesis as a non-nucleophilic base.

Métodos De Preparación

2-Butyl-1,1,3,3-tetramethylguanidine is typically synthesized by the reaction of butylamine with a Vilsmeier salt, which is the reaction product of phosgene with tetramethylurea . The reaction conditions often involve a mixture of solvents and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

2-Butyl-1,1,3,3-tetramethylguanidine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, often used in the formation of aziridines.

Alkylation Reactions: It is used in alkylation reactions where it acts as a base to deprotonate substrates, facilitating the addition of alkyl groups.

SNAr Reactions: It promotes nucleophilic aromatic substitution reactions, particularly in the synthesis of highly oxygenated dinaphthyl ethers.

Common reagents used in these reactions include alkyl halides, naphthols, and activated fluoronaphthalenes. The major products formed depend on the specific reaction conditions and substrates used.

Aplicaciones Científicas De Investigación

2-Butyl-1,1,3,3-tetramethylguanidine has a wide range of applications in scientific research:

Biology: Its role as a non-nucleophilic base makes it useful in biochemical studies where strong bases are required without nucleophilic interference.

Medicine: While not directly used as a drug, it can be involved in the synthesis of pharmaceutical intermediates.

Mecanismo De Acción

The mechanism of action of 2-Butyl-1,1,3,3-tetramethylguanidine involves its function as a strong base. It deprotonates substrates, facilitating various chemical reactions. The molecular targets include acidic protons in organic molecules, and the pathways involved are typically those that require base-catalyzed deprotonation steps .

Comparación Con Compuestos Similares

2-Butyl-1,1,3,3-tetramethylguanidine is unique due to its steric hindrance and non-nucleophilic nature. Similar compounds include:

1,1,3,3-Tetramethylguanidine: A less sterically hindered base with similar basicity but higher nucleophilicity.

N,N,N’,N’-Tetramethylguanidine: Another strong base with different steric properties and reactivity.

Phosphazene Bases: Such as P1-t-Bu-tris(tetramethylene), which are also strong, non-nucleophilic bases but with different structural features.

These comparisons highlight the unique combination of steric hindrance and non-nucleophilicity that makes this compound particularly useful in specific synthetic applications.

Propiedades

Número CAS |

27931-45-9 |

|---|---|

Fórmula molecular |

C9H21N3 |

Peso molecular |

171.28 g/mol |

Nombre IUPAC |

2-butyl-1,1,3,3-tetramethylguanidine |

InChI |

InChI=1S/C9H21N3/c1-6-7-8-10-9(11(2)3)12(4)5/h6-8H2,1-5H3 |

Clave InChI |

ABQPZGFRMFRBBC-UHFFFAOYSA-N |

SMILES |

CCCCN=C(N(C)C)N(C)C |

SMILES canónico |

CCCCN=C(N(C)C)N(C)C |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.